HWY 5069 Spc1 Kinase Inhibition Potency (IC50)
HWY 5069 inhibits Spc1 kinase activity in vitro with an IC50 of 16.4 μM [1]. In contrast, the p38 MAPK inhibitor SB203580 exhibits an IC50 of approximately 0.07–0.6 μM against p38α [2]. This difference in potency and kinase target specificity underscores that HWY 5069 is a distinct chemical tool optimized for Spc1 inhibition, not a general-purpose MAPK inhibitor.
| Evidence Dimension | Spc1 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 16.4 μM |
| Comparator Or Baseline | SB203580 (p38α MAPK inhibitor): IC50 = 0.07–0.6 μM |
| Quantified Difference | HWY 5069 is approximately 27–234× less potent against Spc1 than SB203580 is against p38α, reflecting distinct kinase selectivity. |
| Conditions | In vitro kinase activity assay using purified Spc1; for SB203580, standard p38α MAPK assays. |
Why This Matters
This data confirms that HWY 5069 is a specific Spc1 inhibitor with moderate potency, whereas SB203580 is a highly potent p38α inhibitor; the two compounds are not interchangeable for S. pombe MAPK studies.
- [1] Kim HJ, Park JE, Jin S, Kim JH, Song K. An isoquinolinium derivative selectively inhibits MAPK Spc1 of the stress-activated MAPK cascade of Schizosaccharomyces pombe. Chem Biol. 2006 Aug;13(8):881-9. View Source
- [2] Clerk A, Sugden PH. The p38‐MAPK inhibitor, SB203580, inhibits cardiac stress‐activated protein kinases/c‐Jun N‐terminal kinases (SAPKs/JNKs). FEBS Lett. 1998;426(1):93-96. View Source
